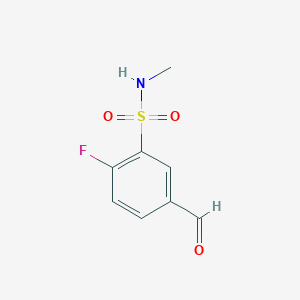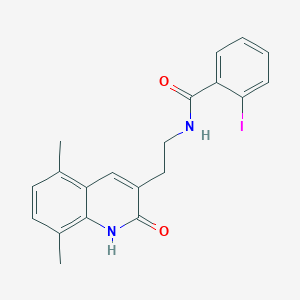![molecular formula C17H14ClN3O2S B2971608 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide CAS No. 1389553-64-3](/img/structure/B2971608.png)
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide, also known as Compound A, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The exact mechanism of action of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A is not fully understood. However, it is believed that this compound A may exert its effects by inhibiting certain enzymes or signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, this compound A has been shown to have neuroprotective effects and improve cognitive function. In inflammation, this compound A has been shown to have anti-inflammatory effects and reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are several potential future directions for the study of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A. One direction is to further investigate its potential applications in cancer research, particularly as a potential therapeutic agent for various types of cancer. Another direction is to study its potential neuroprotective effects and its ability to improve cognitive function in neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential applications in various physiological processes.
Méthodes De Synthèse
The synthesis of 6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A involves the reaction of 6-chloropyridine-3-sulfonamide with phenyl(pyridin-2-yl)methanol in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure this compound A.
Applications De Recherche Scientifique
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide A has been studied for its potential applications in various scientific research fields, including cancer research, neurological disorders, and inflammation. In cancer research, this compound A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, this compound A has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In inflammation, this compound A has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Propriétés
IUPAC Name |
6-chloro-N-[phenyl(pyridin-2-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-16-10-9-14(12-20-16)24(22,23)21-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12,17,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMWHORKFSHNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


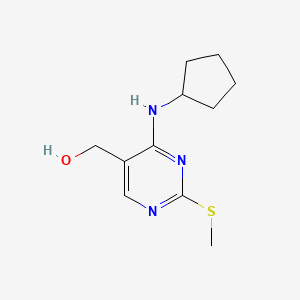
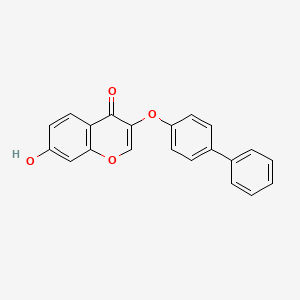
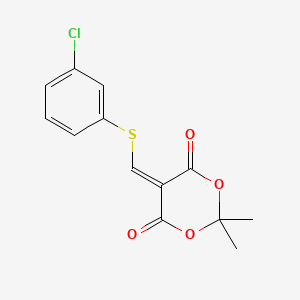
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2971534.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2971536.png)
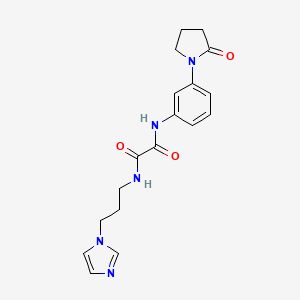


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2971540.png)
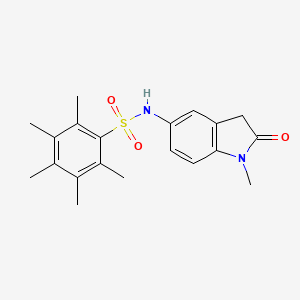
![N4-(2,5-dimethoxyphenyl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2971544.png)
